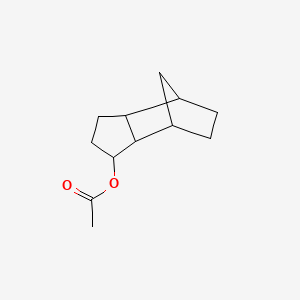

Octahydro-4,7-methano-1H-indenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octahydro-4,7-methano-1H-indenyl acetate is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27012 g/mol . It is a derivative of octahydro-4,7-methano-1H-indene, which is a bicyclic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methano-1H-indenyl acetate typically involves the esterification of octahydro-4,7-methano-1H-indene with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

Octahydro-4,7-methano-1H-indenyl acetate and related compounds have several applications, particularly in the fragrance industry and in chemical separation techniques.

Use in Perfumery

- Fragrance Enhancement Octahydro-1H-4,7-methano-indene-5-aldehydes can enhance the fragrance of perfumes, toilet waters, colognes, and personal products . These compounds introduce floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes to fragrance formulas .

- Versatility in Products These chemicals are suitable for use in perfumes, colognes, personal care items like soaps, shower gels, and hair care products, fabric care products, air fresheners, and cosmetic preparations . They can also be used to perfume cleaning agents like detergents and window cleaners .

- Combinations These compounds can be used alone or with other perfuming compositions, solvents, and adjuvants .

Chemical Properties and HPLC Separation

- Reverse Phase HPLC Octahydro-4,7-methano-1H-indenemethyl acetate can be analyzed using reverse phase (RP) HPLC methods with simple conditions .

- Mobile Phase Composition The mobile phase typically contains acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid .

- Scalability This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Additional Information

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The bicyclic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Octahydro-4,7-methano-1H-indenyl acetate can be compared with other similar compounds such as:

Octahydro-4,7-methano-1H-indene: The parent hydrocarbon from which the acetate derivative is synthesized.

Octahydro-1H-4,7-methano-indene-5-acetaldehyde: A related compound used in perfume compositions.

Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde: Another related compound with applications in fragrance industry.

Biological Activity

Octahydro-4,7-methano-1H-indenyl acetate (CAS Number: 84411-99-4) is a bicyclic compound with potential applications in fragrance and flavor industries. Its molecular formula is C12H18O2, and it has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, safety profile, and relevant case studies.

- Molecular Weight : 194.27 g/mol

- Density : 1.09 g/cm³

- Boiling Point : 255.5°C at 760 mmHg

- Flash Point : 103.8°C

Pharmacological Properties

Research into the pharmacological properties of this compound is limited. However, compounds with similar structures often exhibit various biological activities such as:

- Antimicrobial Activity : Many cyclic compounds have shown efficacy against bacterial and fungal strains. Preliminary studies suggest that octahydro derivatives may possess antimicrobial properties, although specific data on this compound is scarce.

- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory responses, which could be a potential area for future research on this compound.

Sensitization and Allergic Reactions

In the context of fragrance ingredients, octahydro compounds have been associated with sensitization reactions in some individuals. A review of clinical studies indicates that certain fragrance components can lead to allergic contact dermatitis (ACD). While specific data on this compound is lacking, its inclusion in fragrance formulations necessitates caution due to potential allergenic properties .

Data Table: Comparison of Biological Activities

Properties

CAS No. |

84411-99-4 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-tricyclo[5.2.1.02,6]decanyl acetate |

InChI |

InChI=1S/C12H18O2/c1-7(13)14-11-5-4-10-8-2-3-9(6-8)12(10)11/h8-12H,2-6H2,1H3 |

InChI Key |

ZDOPVTMGWXOTQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2C1C3CCC2C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.